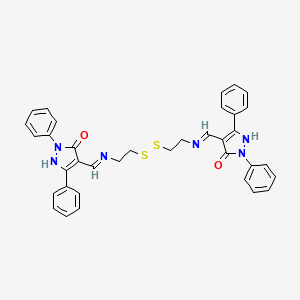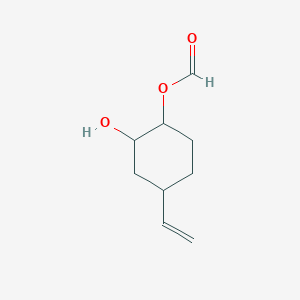
Disodium 7,7'-iminobis(3-((3-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 7,7’-iminobis[3-[(3-aminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate] is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications. The compound is characterized by its azo groups, which are responsible for its color, and its sulphonate groups, which enhance its solubility in water .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 7,7’-iminobis[3-[(3-aminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate] typically involves a multi-step process. The initial step often includes the diazotization of 3-aminophenylamine, followed by coupling with 4-hydroxynaphthalene-2-sulphonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carried out in sequence. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of pH and temperature .
化学反応の分析
Types of Reactions
Disodium 7,7’-iminobis[3-[(3-aminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate] undergoes several types of chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The sulphonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
Disodium 7,7’-iminobis[3-[(3-aminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate] has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used as a dye in textiles, paper, and leather industries.
作用機序
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets often include proteins and nucleic acids, where the compound can form stable complexes. The pathways involved typically include electron transfer and hydrogen bonding, which stabilize the interactions .
類似化合物との比較
Similar Compounds
- Disodium 4,4’-bis(2-sulphostyryl)biphenyl
- Disodium 4,4’-bis(4-aminophenylazo)stilbene-2,2’-disulphonate
- Disodium 4,4’-bis(2-sulphostyryl)biphenyl
Uniqueness
Disodium 7,7’-iminobis[3-[(3-aminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate] stands out due to its unique combination of azo and sulphonate groups, which provide both vibrant color properties and high solubility. This makes it particularly useful in applications where both properties are essential.
特性
CAS番号 |
6420-39-9 |
|---|---|
分子式 |
C32H23N7Na2O8S2 |
分子量 |
743.7 g/mol |
IUPAC名 |
disodium;3-[(3-aminophenyl)diazenyl]-7-[[6-[(3-aminophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]amino]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H25N7O8S2.2Na/c33-19-3-1-5-23(15-19)36-38-29-27(48(42,43)44)13-17-11-21(7-9-25(17)31(29)40)35-22-8-10-26-18(12-22)14-28(49(45,46)47)30(32(26)41)39-37-24-6-2-4-20(34)16-24;;/h1-16,35,40-41H,33-34H2,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 |
InChIキー |
WOGRZDRPXGONFR-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC(=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC(=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13794489.png)

![6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid](/img/structure/B13794507.png)
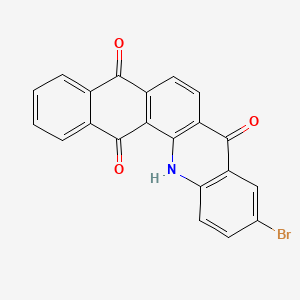

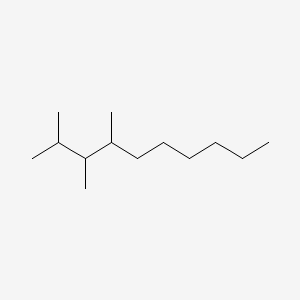
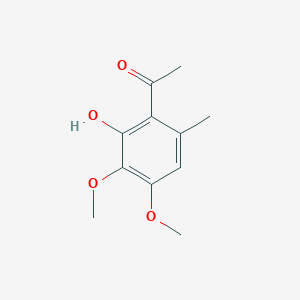
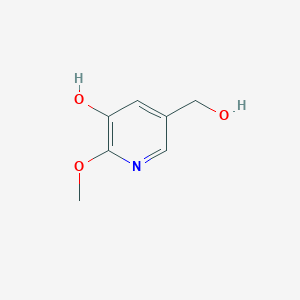
![Methyl [(3-methylphenyl)methyl]carbamate](/img/structure/B13794554.png)
![5,9-Dithia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13794556.png)
